molecular formula C15H24N4O2 B2545495 1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2415534-88-0

1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B2545495
CAS RN: 2415534-88-0
M. Wt: 292.383
InChI Key: PNPIGWRWNKWYRW-UHFFFAOYSA-N
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Description

This compound is also known as tert-Butyl ( (1- (6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate . It has a molecular weight of 322.41 .


Synthesis Analysis

The synthesis of this compound involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This process provides ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N4O3/c1-16 (2,3)23-15 (21)17-10-12-5-7-20 (8-6-12)13-9-14 (22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3, (H,17,21) . This indicates that the compound has a complex structure with multiple functional groups.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.41 . More detailed physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Mechanism of Action

The compound is identified as a potent and orally bioavailable inhibitor of PKB . PKB, also known as Akt, is an important component of intracellular signaling pathways regulating growth and survival . Therefore, inhibitors of PKB have potential as antitumor agents .

properties

IUPAC Name

1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)14(20)19-7-5-11(6-8-19)18-12-9-13(21-4)17-10-16-12/h9-11H,5-8H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPIGWRWNKWYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one

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